Testosterone propionate

Description

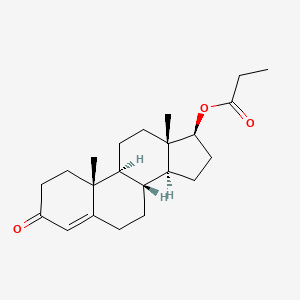

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMMFKSKQVNJMI-BLQWBTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036515 | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57-85-2 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone, propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone propionate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-en-3-one, 17-(1-oxopropoxy)-, (17.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Testosterone propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI93Z9138A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 to 252 °F (NTP, 1992), 118-123 °C | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Synthesis of Testosterone Propionate: A Technical Guide for Researchers

Testosterone (B1683101) propionate (B1217596), a synthetic androgen and anabolic steroid, is a crucial compound in both therapeutic applications and scientific research. First synthesized in 1936, it served as a foundational testosterone ester for medical use.[1] This guide provides an in-depth overview of the primary synthesis pathways of testosterone propionate, tailored for researchers, scientists, and drug development professionals. It details the chemical reactions, experimental protocols, and quantitative data to facilitate a comprehensive understanding of its production.

Core Synthesis Pathway: Esterification of Testosterone

The most prevalent and direct method for synthesizing this compound is through the esterification of the 17β-hydroxyl group of testosterone. This process involves the reaction of testosterone with a propionylating agent, typically propionic anhydride (B1165640) or propionyl chloride.

Reaction Scheme:

The fundamental reaction involves the acylation of the hydroxyl group on the D-ring of the steroid nucleus. This transformation is typically facilitated by a base and a catalyst in an organic solvent.

A generalized reaction is as follows:

Testosterone + Propionylating Agent → this compound + Byproduct

Key Reagents and Their Roles:

-

Testosterone: The starting steroid precursor.

-

Propionic Anhydride: A common and effective propionylating agent. Its use avoids the generation of corrosive hydrochloric acid, which is a byproduct when using propionyl chloride.[2]

-

Propionyl Chloride: Another acylating agent that can be used.[3][4]

-

Organic Base (e.g., Pyridine (B92270), Diisopropylethylamine): Acts as an acid scavenger, neutralizing the propionic acid or hydrochloric acid byproduct formed during the reaction, and can also serve as a solvent.[2][5]

-

Catalyst (e.g., 4-Dimethylaminopyridine - DMAP): A highly efficient acylation catalyst that significantly accelerates the esterification reaction.[2][3][5]

-

Solvent (e.g., Dichloromethane (B109758), Dichloroethane, Pyridine): Provides a medium for the reaction. The choice of solvent can influence reaction conditions and the work-up procedure.[2][5]

Synthesis Pathway Visualization

The following diagram illustrates the primary pathway for the synthesis of this compound from testosterone.

Caption: Primary synthesis pathway of this compound via esterification.

Alternative Precursor: Synthesis from Androstenedione (B190577)

Testosterone itself can be synthesized from androstenedione, which is a readily available steroid intermediate.[6] This two-step process involves the selective reduction of the 17-keto group of androstenedione to a hydroxyl group, followed by the esterification as described above.

Reaction Scheme:

-

Reduction: Androstenedione is reduced to testosterone, typically using a reducing agent like sodium borohydride (B1222165).[6]

-

Esterification: The newly formed testosterone is then esterified to yield this compound.

Synthesis from Androstenedione Visualization

The following diagram illustrates the synthesis pathway starting from androstenedione.

Caption: Synthesis of this compound from androstenedione.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Synthesis of this compound from Testosterone

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Testosterone, Propionic Anhydride | DMAP, Pyridine | Pyridine | 25 | 2 | Not explicitly stated, but 166.5g product from 150g Testosterone | - | [5] |

| Testosterone, Propionic Anhydride | DMAP, Pyridine | Dichloromethane | 20 | Not specified | 111 | 98.9 | [2] |

| Testosterone, Propionic Anhydride | DMAP, Diisopropylethylamine | Dichloromethane | 80 | Not specified | 111 | 98.7 | [2] |

| Testosterone, Propionyl Chloride | DMAP, Et3N | Dichloromethane | 25 | 24 | 41-87 | >95 | [4] |

Table 2: Synthesis of Testosterone from Androstenedione

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Androstenedione | Sodium Borohydride | Mixed Solvent System | 10-15 | 3 | 88.4 | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Testosterone using Propionic Anhydride

This protocol is adapted from a patented method and offers a high yield.[2]

Materials:

-

Testosterone (10g)

-

Dichloromethane (10ml)

-

Pyridine (1ml)

-

4-Dimethylaminopyridine (DMAP) (5g)

-

Propionic anhydride (10ml)

-

Inert gas (Nitrogen)

Procedure:

-

Under a nitrogen atmosphere, add 10g of testosterone to 10ml of dichloromethane in a suitable reaction vessel.

-

Add 1ml of pyridine and 5g of DMAP to the mixture.

-

Add 10ml of propionic anhydride.

-

Maintain the reaction mixture at 20°C with stirring until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Upon completion, add water to the reaction mixture to quench any unreacted propionic anhydride and to precipitate the product.

-

The mixture will separate into layers; separate the organic layer.

-

Wash the organic layer with water.

-

Concentrate the organic layer under reduced pressure.

-

Filter the resulting solid and dry to obtain this compound.

Expected Outcome: Approximately 11.1g of this compound with a purity of around 98.9%.[2]

Protocol 2: Synthesis of Testosterone from Androstenedione

This protocol is based on a method for the selective reduction of the 17-keto group.[6]

Materials:

-

4-Androstenedione

-

Sodium Borohydride (6.5g)

-

A suitable solvent system

-

10% Sulfuric Acid

Procedure:

-

Dissolve 4-androstenedione in a suitable solvent in a reaction vessel.

-

Cool the mixture to 10-15°C.

-

Gradually add 6.5g of sodium borohydride over 20-30 minutes, maintaining the temperature between 10-15°C.

-

Continue the reaction at 10-15°C for 3 hours.

-

After the reduction is complete, cool the reaction mixture to 5-10°C.

-

Slowly add 10% sulfuric acid to adjust the pH to 2-3.

-

Allow the mixture to warm to 20-25°C and continue the reaction for 1.5 hours to complete the deprotection (if a protecting group was used for the 3-keto position, as is common in more complex syntheses).

-

Isolate the testosterone product through extraction and crystallization.

Expected Outcome: A high yield of testosterone (around 88.4%), which can then be used in Protocol 1 for esterification.[6]

Concluding Remarks for the Research Professional

The synthesis of this compound is a well-established process, with the esterification of testosterone being the most direct route. For researchers, the choice of reagents and reaction conditions can be optimized to improve yield, purity, and environmental friendliness. Newer methods aim to reduce the use of hazardous solvents and reagents, reflecting a trend towards green chemistry in pharmaceutical manufacturing.[2][7] The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this compound for research and development purposes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN111875655B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN105273029A - Preparation method of this compound intermediate 17 beta-hydroxyandrost-4-en-3-one - Google Patents [patents.google.com]

- 7. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Physicochemical Properties of Testosterone Propionate for Laboratory Use

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of testosterone (B1683101) propionate (B1217596), a synthetic androstane (B1237026) steroid and a widely used ester of testosterone.[1][2] The information herein is intended to support laboratory research and development by providing essential data on its physical and chemical characteristics, standardized experimental protocols for its analysis, and a visualization of its biological signaling pathway.

Core Physicochemical Properties

Testosterone propionate is a white or pale-yellow crystalline powder.[1][3][4] The addition of the propionate ester to the testosterone molecule increases its lipophilicity and extends its activity, making it a slower-releasing anabolic steroid compared to unesterified testosterone.[2][5] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₂O₃ | [1][3][5] |

| Molecular Weight | 344.49 g/mol | [1][5][6] |

| Melting Point | 118-123 °C | [3][5][7][8] |

| Boiling Point | 419.57 °C (estimated) | [3][8] |

| Appearance | White or yellowish-white crystalline powder | [1] |

| Water Solubility | Practically insoluble (<0.1 g/100 mL) | [3][5][9] |

| Solubility in Organic Solvents | Soluble 1 in 6 of ethanol; 1 in 4 of acetone; 50 mg/mL in chloroform; Freely soluble in methanol (B129727) and diethyl ether.[3][4][5] | |

| Octanol-Water Partition Coefficient (LogP) | 3.65 - 4.51 (Predicted) | |

| Specific Optical Rotation [α]²⁰/D | +83° to +90° (c=2 in dioxane) | [3][4][5][10] |

| Maximum UV Absorbance (λmax) | ~241 nm (in methanol or ethanol) | [4][5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of this compound are outlined below. These protocols are foundational for quality control, formulation development, and research applications.

Protocol 1: Determination of Melting Point

This protocol describes the determination of the melting point range of this compound using a digital melting point apparatus, a standard method for assessing purity.[11][12]

Apparatus and Materials:

-

Digital melting point apparatus (e.g., DigiMelt)

-

Glass capillary tubes (one end sealed)

-

This compound sample (pulverized)

-

Spatula

-

Watch glass

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass.[13] Jab the open end of a capillary tube into the powder until a small amount of solid is collected.[13]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[13]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[12]

-

Approximate Determination (if unknown): If the melting point is unknown, perform a rapid heating run (10-20 °C/minute ramp rate) to determine an approximate range.[12] Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: For a precise measurement, set the apparatus to heat at a slower ramp rate (e.g., 1-2 °C/minute), starting at least 15-20 °C below the approximate melting point observed.[12][13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[11]

-

Post-Analysis: Turn off and allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.

Protocol 2: Determination of Solubility

This protocol outlines the shake-flask method, a common technique for determining the solubility of a compound in various solvents. Quantification is performed using UV-Vis spectrophotometry.

Apparatus and Materials:

-

This compound sample

-

Selected solvents (e.g., ethanol, propylene (B89431) glycol, water)

-

Analytical balance

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Syringe filters (0.45 µm) and syringes

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Sample Collection and Filtration: After shaking, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Quantification by UV-Vis Spectrophotometry:

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax of ~241 nm.[4][5] Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the standard curve. Measure its absorbance at 241 nm.

-

-

Calculation: Use the equation from the standard curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility of this compound in that solvent.

Protocol 3: Estimation of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity. This protocol describes an estimation method using reversed-phase high-performance liquid chromatography (RP-HPLC), which is well-suited for steroids.[14]

Apparatus and Materials:

-

HPLC system with a UV detector, pump, and autosampler

-

Reversed-phase C18 column

-

This compound sample

-

A series of reference compounds with known LogP values

-

Mobile phase: Methanol or acetonitrile (B52724) and water mixture

-

Analytical balance and volumetric flasks

Methodology:

-

Preparation of Solutions: Prepare stock solutions of this compound and each reference compound in the mobile phase.

-

Chromatographic Conditions:

-

Set up the HPLC system with a C18 column.

-

Use an isocratic mobile phase (e.g., a fixed ratio of methanol/water). The exact ratio should be optimized to achieve good retention and peak shape for all compounds.

-

Set the flow rate (e.g., 1.0 mL/min) and the UV detector to 245 nm.[15]

-

-

Data Acquisition: Inject each reference compound and this compound separately, and record their respective retention times (t_R). Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

Calculation of Retention Factor (k'): For each compound, calculate the retention factor (k') using the formula:

-

k' = (t_R - t_0) / t_0

-

-

Correlation and LogP Estimation:

-

Calculate the logarithm of the retention factor (log k') for each reference compound.

-

Plot the known LogP values of the reference compounds against their corresponding log k' values.

-

Perform a linear regression analysis on this plot to obtain a calibration curve and its equation (y = mx + c, where y = LogP and x = log k').

-

Using the calculated log k' value for this compound, interpolate its LogP value from the linear regression equation.

-

Biological Context and Visualization

This compound itself is a pro-drug; it is hydrolyzed in the body by esterases to release free testosterone, which is the active androgen.[2] Testosterone exerts its biological effects primarily through the classical androgen signaling pathway.

Classical Androgen Signaling Pathway

Testosterone freely diffuses across the cell membrane into the cytoplasm.[16][17] Here, it can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.[18] Both testosterone and DHT bind to the Androgen Receptor (AR), which is sequestered in an inactive state by heat shock proteins (HSPs).[17][18] Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSPs. The activated AR-ligand complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating gene transcription and leading to the physiological effects of androgens.[16][17][18]

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the determination of this compound solubility, as detailed in Protocol 2.

References

- 1. This compound | C22H32O3 | CID 5995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 57-85-2 [chemicalbook.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C22H32O3 | CID 5995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 57-85-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 57-85-2 CAS | this compound | Laboratory Chemicals | Article No. 6215H [lobachemie.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unraveling the Dawn of Androgen Research: A Technical Guide to the Early Discovery of Testosterone Propionate

For Immediate Release

A deep dive into the foundational research of testosterone (B1683101) propionate (B1217596), this technical guide offers researchers, scientists, and drug development professionals a comprehensive look at the seminal experiments and discoveries that paved the way for modern androgen therapies. This whitepaper details the initial isolation, synthesis, and early clinical investigations of testosterone and its propionate ester, presenting the core scientific data and methodologies from the 1930s.

This guide meticulously outlines the pivotal moments in the early history of testosterone research, beginning with the rudimentary yet groundbreaking experiments that first hinted at the existence of a male sex hormone. It further delves into the landmark achievements of isolating and chemically synthesizing testosterone, and the subsequent development of testosterone propionate as a viable therapeutic agent.

From Testicular Extracts to Chemical Synthesis: A Quantitative Overview

The journey to understanding and harnessing the power of testosterone was marked by painstaking extraction processes and brilliant chemical synthesis. Early researchers laid the groundwork by demonstrating the physiological effects of testicular extracts.

In 1935, a significant breakthrough occurred when Ernst Laqueur and his team successfully isolated a small quantity of crystalline male hormone from a large volume of bull testes.[1] This achievement provided the first tangible evidence of the hormone that would be named testosterone.

| Research Group | Starting Material | Yield | Year |

| Laqueur et al. | 100 kg of bull testes | 10 mg of testosterone | 1935 |

Caption: Early Isolation of Testosterone from Biological Sources.

The isolation of testosterone was almost immediately followed by its chemical synthesis, a landmark achievement that opened the doors to its widespread study and therapeutic use. Two independent groups, led by Adolf Butenandt and Leopold Ruzicka, successfully synthesized testosterone from cholesterol in the same year.[2][3] This accomplishment not only confirmed the structure of testosterone but also provided a more efficient and scalable method for its production.

Pioneering Experimental Protocols

To provide a clear understanding of the scientific rigor of the time, this guide details the experimental protocols employed by these early pioneers.

Extraction of Testicular Hormone (Adapted from Koch and McGee)

The method developed by Fred C. Koch and Lemuel McGee for extracting the male hormone from bull testicles was a critical precursor to the isolation of pure testosterone. While their initial extracts were not pure, their process laid the foundation for future work. A patent filed by the University of Chicago outlines their methodology.

Experimental Workflow: Testicular Hormone Extraction

Caption: Workflow for the extraction of testicular hormone.

Chemical Synthesis of Testosterone (Butenandt and Ruzicka, 1935)

The independent syntheses of testosterone by Butenandt and Ruzicka were monumental achievements. Both methods utilized cholesterol as a starting material, demonstrating the close biochemical relationship between these steroids. The general pathway involved the oxidative degradation of the cholesterol side chain to produce androsterone, which was then converted to testosterone.

Logical Relationship: Testosterone Synthesis from Cholesterol

Caption: Simplified pathway of testosterone synthesis.

Early Clinical Investigations with this compound

The synthesis of testosterone quickly led to the development of its esters to prolong its physiological effects. This compound, discovered in 1936 and introduced for medical use in 1937, became the first commercially available testosterone preparation. Early clinical trials focused on its effects in men with hypogonadism (eunuchoidism).

While detailed quantitative data from the very first trials is sparse in modern literature, case studies from the late 1930s and early 1940s reported significant improvements in masculinization, including increased muscle mass, growth of facial and body hair, and deepening of the voice, with the administration of this compound.

The Nascent Understanding of Androgen Signaling

The concept of a specific receptor for androgens was not well-defined in the 1930s and 1940s. The prevailing understanding was that testosterone, a lipid-soluble molecule, could freely diffuse into cells and exert its effects directly within the cellular machinery. The work of Charles Huggins in the 1940s on the hormonal dependence of prostate cancer provided crucial evidence that androgens had specific target tissues and that their action could be blocked, laying the groundwork for the later discovery of the androgen receptor.

Signaling Pathway: Early Hypothetical Model of Androgen Action

Caption: Hypothesized androgen action in the 1940s.

This in-depth guide serves as a valuable resource for understanding the origins of androgen research and the foundational discoveries that continue to influence the development of hormonal therapies today. The meticulous work of these early pioneers, often with limited resources and technology, laid the essential groundwork for the vast and complex field of endocrinology.

References

Testosterone Propionate Signaling: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides an in-depth analysis of the testosterone (B1683101) propionate (B1217596) signaling pathway, designed to serve as a technical guide. It outlines the core molecular mechanisms, presents quantitative data from relevant studies, details common experimental protocols for pathway analysis, and includes visual diagrams to illustrate key processes and workflows.

Core Signaling Pathways of Testosterone Propionate

This compound (TP) is a synthetic, esterified androgen and anabolic steroid that functions as a prodrug to testosterone.[1] Upon administration, esterases cleave the propionate ester, releasing testosterone, which then exerts its biological effects through both genomic and non-genomic signaling pathways.[2]

The Canonical Genomic Signaling Pathway

The primary mechanism of testosterone action is the genomic pathway, which involves the modulation of gene expression. This pathway is a relatively slow process, taking hours to days to manifest its full effects.

The key steps are as follows:

-

Cellular Entry and Receptor Binding: Testosterone, being lipophilic, diffuses across the cell membrane into the cytoplasm.[3]

-

Androgen Receptor (AR) Activation: In the cytoplasm, testosterone binds to the Androgen Receptor (AR), a member of the nuclear receptor superfamily. This binding event induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).[4]

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex then dimerizes and translocates into the nucleus.[5]

-

DNA Binding and Gene Transcription: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[1][3] This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to the transcription of androgen-responsive genes.[1] The result is the synthesis of new proteins that mediate the physiological effects of testosterone, such as muscle growth and maintenance of male secondary sexual characteristics.[2][3]

A diagram illustrating this canonical pathway is provided below.

Non-Genomic Signaling Pathways

Testosterone can also elicit rapid biological responses that are too fast to be explained by gene transcription.[6] These non-genomic actions are initiated at the cell membrane and involve the activation of various second messenger systems.

Key features of non-genomic signaling include:

-

Membrane-Associated Receptors: A subpopulation of AR is localized to the cell membrane (mAR), where it can interact with signaling molecules.[7]

-

Kinase Cascade Activation: Testosterone binding to mAR can rapidly activate kinase cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, often through an interaction with Src kinase.[8][9]

-

Ion Flux Modulation: Testosterone can induce rapid changes in intracellular calcium ([Ca2+]) concentrations by activating L-type calcium channels or by stimulating the phospholipase C (PLC) pathway, leading to the release of calcium from intracellular stores.[7][10]

These rapid signaling events can influence cellular processes directly or cross-talk with the genomic pathway, for instance, by phosphorylating the nuclear AR or its co-regulators, thereby modulating their transcriptional activity.[9]

Nrf2-ARE Signaling Pathway

Recent studies have shown that TP can also exert protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[11][12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[11] Upon stimulation, such as by TP, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, inducing the expression of antioxidant and detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[11][12] This pathway is crucial for mitigating oxidative stress.

Quantitative Data Presentation

The following tables summarize quantitative data from a study investigating the effects of this compound (TP) supplementation (2 mg/kg/d for 84 days) on the Nrf2-ARE pathway in the liver of aged rats.

Table 1: Effect of TP on Oxidative Stress Parameters

| Parameter | Aged Control Group (Mean ± SD) | Aged + TP Group (Mean ± SD) |

| SOD (U/mg prot) | 35.2 ± 4.1 | 52.8 ± 5.3 |

| GSH-Px (U/mg prot) | 21.4 ± 3.2 | 38.6 ± 4.5 |

| MDA (nmol/mg prot) | 6.8 ± 0.7 | 3.5 ± 0.4 |

| Data derived from a study on aged rats, showing improved antioxidant enzyme activity (SOD, GSH-Px) and reduced lipid peroxidation (MDA) with TP treatment.[11] |

Table 2: Effect of TP on Nrf2-ARE Pathway Gene and Protein Expression

| Molecule | Expression Level (Relative to Control) | Aged Control Group | Aged + TP Group |

| STAT5b | mRNA | 1.00 | 2.15 |

| Protein | 1.00 | 2.50 | |

| Keap1 | mRNA | 1.00 | 0.45 |

| Protein | 1.00 | 0.38 | |

| Nrf2 | mRNA | 1.00 | 2.30 |

| Protein (Nuclear) | 1.00 | 2.85 | |

| HO-1 | mRNA | 1.00 | 2.60 |

| Protein | 1.00 | 3.10 | |

| NQO1 | mRNA | 1.00 | 2.45 |

| Protein | 1.00 | 2.90 | |

| Data represents the fold-change in mRNA and protein levels in the TP-treated group relative to the aged control group. TP upregulates the expression of STAT5b and key components of the Nrf2 antioxidant pathway while downregulating the Nrf2 inhibitor, Keap1.[11][13] |

Experimental Protocols

Analyzing the TP signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Androgen Receptor (AR) and Downstream Proteins

This protocol allows for the detection and quantification of specific proteins, such as AR, p-ERK, or Nrf2, in cell or tissue lysates.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., LNCaP prostate cancer cells) to 70-80% confluency. Treat cells with this compound at desired concentrations for a specified time.[14]

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14]

-

Lysate Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble protein.[15]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to denature the proteins.[15]

-

SDS-PAGE: Load samples onto a 4-20% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-p-ERK, anti-Nrf2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again as in step 10. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[15]

-

Analysis: Quantify band intensity using densitometry software. Normalize to a loading control like GAPDH or β-actin to compare protein levels across samples.

RT-qPCR for AR Target Gene Expression

This protocol quantifies the mRNA levels of AR target genes (e.g., PSA, FKBP5, TMPRSS2) to assess the transcriptional activity of the AR pathway.

Methodology:

-

Cell Treatment: Culture and treat cells with TP as described for Western Blotting.

-

RNA Extraction: Following treatment, lyse the cells directly in the culture dish using a reagent like TRIzol™. Extract total RNA according to the manufacturer's protocol.[16]

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is ideal). Assess RNA integrity using gel electrophoresis if necessary.[16]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[17]

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene (e.g., PSA) and a housekeeping gene (e.g., GAPDH).[18]

-

Real-Time PCR: Perform the reaction in a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[16]

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the target gene's Ct value to the housekeeping gene's Ct value.[16]

Luciferase Reporter Assay for AR Transcriptional Activity

This assay provides a quantitative measure of AR's ability to activate transcription from an ARE-driven promoter.

Methodology:

-

Cell Seeding: Plate cells (e.g., PC3 or LNCaP) in a 96-well plate at a density of ~10,000-20,000 cells per well.[19][20]

-

Transfection (if necessary): If the cell line does not endogenously express AR or the reporter construct, co-transfect the cells with an AR expression plasmid and a reporter plasmid containing a luciferase gene downstream of multiple AREs. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: After 24 hours, replace the medium and treat the cells with various concentrations of TP or control compounds.[19]

-

Incubation: Incubate the cells for another 24 hours to allow for reporter gene expression.[19]

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.

-

Luminometry: Transfer the lysate to an opaque 96-well plate. Add the luciferase assay substrate and measure the firefly luciferase activity using a luminometer. If a normalization control was used, measure its activity as well.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to total protein concentration. Plot the relative luciferase units (RLU) against the compound concentration to determine the dose-response relationship.

Mandatory Visualizations

Experimental Workflow for Analyzing TP Effects

The following diagram outlines a typical experimental workflow for investigating the impact of this compound on both genomic and non-genomic signaling pathways in a target cell line.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Visualizing the action of steroid hormone receptors in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

- 10. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound activated the Nrf2-ARE pathway in ageing rats and ameliorated the age-related changes in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic this compound supplement could activated the Nrf2-ARE pathway in the brain and ameliorated the behaviors of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. sinobiological.com [sinobiological.com]

- 19. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

Testosterone Propionate CAS 57-85-2: A Research Grade Technical Guide

Disclaimer: This document is intended for research and forensic applications only. It is not for human or veterinary use.

This technical guide provides comprehensive information on research-grade testosterone (B1683101) propionate (B1217596) (CAS 57-85-2), designed for researchers, scientists, and drug development professionals. The content covers its physicochemical properties, mechanism of action, experimental protocols, and relevant quantitative data, presented in a clear and accessible format.

Physicochemical Properties

Testosterone propionate is a synthetic androstane (B1237026) steroid and an ester of testosterone.[1] It is characterized as a white or creamy-white crystalline powder.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 57-85-2 | [2][3] |

| Molecular Formula | C22H32O3 | [1][2][3] |

| Molecular Weight | 344.5 g/mol | [1][2][3] |

| Appearance | White to yellowish-white crystals or crystalline powder | [1] |

| Purity | ≥97-98% (HPLC) | [3][4] |

| Solubility | Practically insoluble in water. Soluble in ethanol, acetone, chloroform, and various oils. | [4][5] |

| Storage Temperature | Room temperature, protect from light. | [4] |

Mechanism of Action

This compound is a prodrug that is hydrolyzed in vivo to release the active compound, testosterone.[6] The biological effects of testosterone are mediated through two primary mechanisms: activation of the androgen receptor (AR) and conversion to estradiol, which activates estrogen receptors.[1]

The primary androgenic pathway involves the following steps:

-

Cellular Entry: Free testosterone enters the cytoplasm of target tissue cells.[1]

-

Receptor Binding: Testosterone binds to the androgen receptor, which is located in the cytoplasm.[7] Alternatively, testosterone can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT binds to the same androgen receptor with approximately 2.5 times greater potency than testosterone.[1][7]

-

Conformational Change & Translocation: Upon binding, the ligand-receptor complex undergoes a structural change, allowing it to translocate into the cell nucleus.[1][8]

-

Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs).[1][6][8] This binding modulates the transcriptional activity of androgen-responsive genes, leading to the synthesis of proteins that produce androgenic effects.[1][6][8]

References

- 1. This compound | C22H32O3 | CID 5995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 57-85-2 CAS | this compound | Laboratory Chemicals | Article No. 6215H [lobachemie.com]

- 4. 丙酸睾酮 solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 57-85-2 [chemicalbook.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

The Evolution of Androgen Replacement: A Technical Guide to the Historical Development of Testosterone Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic application of testosterone (B1683101) has been a cornerstone of endocrinology since its initial synthesis. However, the native hormone's rapid metabolism necessitated the development of modified forms to prolong its physiological effects. This in-depth technical guide chronicles the historical development of testosterone esters, from the early pioneering work to the sophisticated long-acting formulations available today. We provide a detailed examination of the synthesis, characterization, and pharmacokinetic profiles of key testosterone esters, including propionate (B1217596), cypionate, enanthate, and undecanoate. This guide offers comprehensive experimental protocols for their synthesis and quantitative analysis, summarizes crucial pharmacokinetic data in comparative tables, and visualizes the underlying androgen receptor signaling pathway and a representative pharmacokinetic analysis workflow.

Introduction: The Need for Modified Testosterone

The isolation and synthesis of testosterone in 1935 by Adolf Butenandt and Leopold Ruzicka was a landmark achievement in medicine, offering a treatment for male hypogonadism.[1][2] However, orally administered testosterone is extensively metabolized by the liver, rendering it largely ineffective.[2] Early attempts at parenteral administration of testosterone in its free form resulted in a rapid peak in serum levels followed by a swift decline, necessitating frequent and impractical dosing schedules.[3] This pharmacokinetic challenge spurred the development of testosterone esters.

Esterification, the process of linking an ester group to the 17-beta hydroxyl group of the testosterone molecule, proved to be a pivotal innovation. This modification increases the lipophilicity of the testosterone molecule, causing it to be released more slowly from the oil-based depot at the injection site. Once in circulation, endogenous esterases cleave the ester bond, releasing the active testosterone hormone.[3] The length of the ester chain is a key determinant of the ester's half-life; longer chains generally result in a slower release and a longer duration of action.[4] This guide will delve into the historical progression of these vital therapeutic agents.

The Pioneering Esters: Short-Acting Formulations

Testosterone Propionate

Historical Context: Discovered in 1936 and introduced for medical use in 1937, this compound was the first commercially available testosterone ester.[5] It represented a significant advancement, offering a more sustained release profile compared to unesterified testosterone. For several decades, it was the primary form of testosterone used in medicine.[5]

Synthesis and Purification: The synthesis of this compound typically involves the esterification of testosterone with propionic anhydride (B1165640) or propionyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Testosterone (10g)

-

Dichloromethane (B109758) (10ml)

-

Pyridine (B92270) (1ml)

-

4-Dimethylaminopyridine (DMAP) (5g)

-

Propionic anhydride (10ml)

-

Water

Procedure:

-

Under a nitrogen environment, dissolve 10g of testosterone in 10ml of dichloromethane in a reaction vessel.

-

Add 1ml of pyridine and 5g of 4-Dimethylaminopyridine (DMAP) to the solution.

-

Add 10ml of propionic anhydride to the mixture.

-

Maintain the reaction at 20°C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Separate the layers and wash the organic layer with water.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the crude this compound by filtration and drying.[6]

Pharmacokinetic Profile: this compound is characterized by a relatively short half-life of approximately 0.8 days (about 20 hours).[2] This necessitates frequent injections, typically every two to three days, to maintain stable serum testosterone levels.

The Advent of Longer-Acting Esters: A New Era in Androgen Therapy

The need for less frequent injections led to the development of testosterone esters with longer carbon chains in the 1950s.

Testosterone Enanthate

Historical Context: Introduced for medical use in 1954, testosterone enanthate quickly became a widely used formulation due to its longer duration of action compared to this compound.[7]

Synthesis and Purification: Testosterone enanthate is synthesized by reacting testosterone with heptanoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of Testosterone Enanthate

Materials:

-

Testosterone

-

Pyridine

-

Heptanoyl chloride

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

Procedure:

-

Dissolve testosterone in a mixture of benzene and pyridine in a reaction vessel.

-

Cool the solution to 5-10°C.

-

Slowly add heptanoyl chloride to the reaction mixture while maintaining the temperature at 5-10°C.

-

After the addition is complete, allow the reaction to proceed for 0.5 hours.

-

Add aqueous hydrochloric acid and stir, then allow the layers to separate.

-

Wash the organic layer with aqueous sodium hydroxide solution.

-

Concentrate the organic layer under vacuum.

-

Dissolve the residue in methanol and heat to 50°C.

-

Filter the solution and allow it to crystallize to obtain testosterone enanthate.[8]

-

The crude product can be further purified by recrystallization from a mixed solvent of an aliphatic lower alcohol (e.g., methanol) and water.[9]

Pharmacokinetic Profile: Testosterone enanthate has an elimination half-life of approximately 4.5 days, with a mean residence time of 8.5 days when administered via intramuscular injection.[7] This allows for a dosing schedule of every one to four weeks.[7]

Testosterone Cypionate

Historical Context: Introduced in 1951, testosterone cypionate is another long-acting ester with a pharmacokinetic profile very similar to testosterone enanthate.[10] It is particularly prevalent in the United States.[10]

Synthesis and Purification: The synthesis involves the esterification of testosterone with cyclopentylpropionyl chloride.

Experimental Protocol: Synthesis of Testosterone Cypionate

Materials:

-

Testosterone (5g)

-

N,N-Dimethylacetamide (DMA) (25ml)

-

Pyridine (1.7ml)

-

Cyclopentylpropionyl chloride (3.2ml)

-

Water

-

Aqueous acetone (B3395972)

Procedure:

-

Under a nitrogen atmosphere, dissolve 5g of testosterone in 25ml of DMA in a reaction flask.

-

Add 1.7ml of pyridine to the solution.

-

Cool the mixture to 0-10°C and add 3.2ml of cyclopentylpropionyl chloride.

-

Allow the reaction to proceed at room temperature for 5 hours.

-

After the reaction is complete, add 8ml of water and stir for 1 hour to precipitate the product.

-

Filter the precipitate and rinse with aqueous acetone.

-

Dry the product under vacuum at room temperature to obtain testosterone cypionate.[11]

-

If crystals form during storage, the vial can be warmed and shaken to redissolve the testosterone cypionate.[12]

Pharmacokinetic Profile: The half-life of testosterone cypionate is approximately 8 days. It is typically administered every two to four weeks.[10]

The Development of Very Long-Acting Esters and Oral Formulations

The quest for even more convenient dosing regimens continued, leading to the development of testosterone undecanoate.

Testosterone Undecanoate

Historical Context: Introduced in the 1970s, testosterone undecanoate is available in both oral and injectable formulations.[13] The oral version was a significant breakthrough, though its bioavailability is low.[13] The injectable form offers a very long duration of action.

Synthesis and Purification: Testosterone undecanoate is synthesized by reacting testosterone with undecanoyl chloride.

Experimental Protocol: Synthesis of Testosterone Undecanoate

Materials:

-

Testosterone (5g)

-

N,N-dimethylformamide (DMF) (25ml)

-

Pyridine (5ml)

-

Undecanoyl chloride (4.6ml)

-

Water

-

Aqueous acetone

Procedure:

-

Under a nitrogen atmosphere, mix 5g of testosterone with 25ml of DMF and 5ml of pyridine in a reaction vessel.

-

Cool the mixture to 0-10°C and add 4.6ml of undecanoyl chloride.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

Upon completion, add 5ml of water and stir for 1 hour to precipitate the product.

-

Filter the precipitate and rinse with an aqueous acetone solution.

-

Dry the product under vacuum at room temperature to obtain testosterone undecanoate.[14]

-

Further purification can be achieved by treating the crude product with charcoal in an organic solvent.

Pharmacokinetic Profile: When administered as an intramuscular injection in castor oil, testosterone undecanoate has a very long elimination half-life of approximately 33.9 days.[13] The oral formulation has a much shorter half-life.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of the discussed testosterone esters for easy comparison.

Table 1: Physicochemical Properties of Testosterone Esters

| Testosterone Ester | Molecular Formula | Molecular Weight ( g/mol ) |

| Testosterone | C₁₉H₂₈O₂ | 288.42 |

| This compound | C₂₂H₃₂O₃ | 344.49 |

| Testosterone Enanthate | C₂₆H₄₀O₃ | 400.60 |

| Testosterone Cypionate | C₂₇H₄₀O₃ | 412.61 |

| Testosterone Undecanoate | C₃₀H₄₈O₃ | 456.70 |

Table 2: Pharmacokinetic Parameters of Testosterone Esters (Intramuscular Injection)

| Testosterone Ester | Half-Life | Tmax (Time to Peak Concentration) | Mean Residence Time (MRT) |

| This compound | ~0.8 days (~20 hours)[2] | - | - |

| Testosterone Enanthate | ~4.5 days[7] | - | ~8.5 days[7] |

| Testosterone Cypionate | ~8 days | 4-5 days[15] | - |

| Testosterone Undecanoate (in castor oil) | ~33.9 days[13] | ~7 days[16] | ~36.0 days[13] |

Mechanism of Action: The Androgen Receptor Signaling Pathway

Testosterone and its active metabolite, dihydrotestosterone (B1667394) (DHT), exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.

Upon entering the cell, testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha-reductase.[17] Both testosterone and DHT can bind to the androgen receptor (AR), which is located in the cytoplasm in an inactive state, bound to heat shock proteins (HSPs).[18] Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[18] This binding initiates the transcription of genes that mediate the physiological effects of androgens, such as muscle growth and development of secondary sexual characteristics.

Experimental Workflow: Pharmacokinetic Analysis of Testosterone Esters

The determination of the pharmacokinetic profile of testosterone esters is crucial for drug development and clinical use. A typical workflow for a preclinical or clinical study is outlined below.

A typical pharmacokinetic study involves the administration of a specific dose of a testosterone ester to a selected population, followed by the collection of blood samples at various time points. The plasma or serum is then separated and stored until analysis. The concentration of the testosterone ester and/or free testosterone is quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19] Finally, the concentration-time data are used to calculate key pharmacokinetic parameters through non-compartmental or compartmental modeling.

Experimental Protocol: Quantitative Analysis of Testosterone Esters in Serum by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of serum, add an internal standard (e.g., deuterated testosterone).

-

Release testosterone from proteins using an acidic buffer.

-

Perform a two-step liquid-liquid extraction:

-

First, extract the lipid fraction with ethyl acetate (B1210297) and hexane (B92381) from the acidic buffer.

-

Dry the organic phase, reconstitute in a basic buffer, and perform a second extraction with hexane to remove phospholipids.[10]

-

2. LC-MS/MS Analysis:

-

Chromatography: Use a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).

-

Mass Spectrometry: Employ a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific testosterone ester and free testosterone.[19][20]

3. Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

-

Use the concentration-time data to perform pharmacokinetic analysis.

Conclusion

The historical development of testosterone esters represents a remarkable journey of pharmaceutical innovation aimed at improving therapeutic outcomes for individuals with androgen deficiency. From the early short-acting propionate to the modern long-acting undecanoate, each iteration has offered a more favorable pharmacokinetic profile, enhancing patient convenience and adherence. The synthesis and analytical methodologies detailed in this guide provide a valuable resource for researchers and drug development professionals in the ongoing effort to refine and advance androgen replacement therapy. A thorough understanding of the historical context, coupled with detailed technical knowledge, is essential for the future development of novel and improved androgen therapies.

References

- 1. [PDF] Pharmacokinetic Profile of Subcutaneous Testosterone Enanthate Delivered via a Novel, Prefilled Single‐Use Autoinjector: A Phase II Study | Semantic Scholar [semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111875655B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 7. Testosterone enanthate - Wikipedia [en.wikipedia.org]

- 8. CN102558267A - Preparation method of testosterone enanthate - Google Patents [patents.google.com]

- 9. JPS562999A - Purification of testosterone enanthate - Google Patents [patents.google.com]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. cdn.pfizer.com [cdn.pfizer.com]

- 13. Testosterone undecanoate - Wikipedia [en.wikipedia.org]

- 14. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]

- 15. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 16. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics and safety of long-acting testosterone undecanoate injections in hypogonadal men: an 84-week phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research Portal [iro.uiowa.edu]

An In-depth Technical Guide to Testosterone Propionate: Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) propionate (B1217596), a synthetic ester of the naturally occurring androgen testosterone, has long been a subject of scientific inquiry due to its potent anabolic and androgenic effects. This document provides a comprehensive technical overview of its molecular structure, mechanism of action, and the intricate signaling pathways it modulates. Furthermore, it presents a compilation of key quantitative data and detailed experimental protocols relevant to its study, aimed at facilitating further research and development in the field of androgen pharmacology.

Molecular Structure

Testosterone propionate is a synthetically derived androstane (B1237026) steroid.[1] It is the 17β-propionate ester of testosterone.[2] The addition of the propionate ester group enhances the molecule's lipophilicity, leading to a slower release from the site of injection compared to unmodified testosterone.[3]

| Identifier | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate[1] |

| Chemical Formula | C₂₂H₃₂O₃[4] |

| Molecular Weight | 344.5 g/mol [2][4] |

| CAS Number | 57-85-2[1][4] |

| SMILES String | CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C[5] |

Function and Mechanism of Action

This compound itself is a prodrug; it is rapidly hydrolyzed in the body by esterase enzymes to release the active hormone, testosterone.[2][3] Testosterone exerts its effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[3][6]

The function of testosterone can be broadly categorized into two main types of effects:

-

Androgenic effects: These are responsible for the development and maintenance of male primary and secondary sexual characteristics. This includes the growth of the prostate, seminal vesicles, and the development of facial and body hair.[3][7]

-

Anabolic effects: These involve the promotion of protein synthesis, leading to an increase in muscle mass and strength, as well as increased bone density.[1][4]

The mechanism of action follows a well-established pathway for steroid hormones:

-

Cellular Entry: Being lipid-soluble, testosterone diffuses across the cell membrane of target tissues.[1]

-

Receptor Binding: In the cytoplasm, testosterone binds to the androgen receptor. In some tissues, testosterone is first converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase. DHT binds to the AR with a higher affinity than testosterone.[3]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins. The activated receptor-hormone complex then translocates into the nucleus.[8]

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1][9] This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to the modulation of gene expression.[8] The resulting changes in protein synthesis ultimately mediate the physiological effects of the androgen.[1][3]

Signaling Pathway of Testosterone via the Androgen Receptor

Quantitative Data

The pharmacokinetic and pharmacodynamic properties of this compound are crucial for understanding its clinical and research applications.

Pharmacokinetic Parameters

| Parameter | Value | Notes |

| Bioavailability | High (Intramuscular)[5] | Very low oral bioavailability due to extensive first-pass metabolism.[5] |

| Half-life | Approximately 0.8 days (~20 hours)[5] | This short half-life necessitates frequent administration (every 2-3 days) to maintain stable serum testosterone levels.[4][5] |

| Mean Residence Time | ~4 days[5] | |

| Protein Binding | ~98%[2] | Primarily bound to sex hormone-binding globulin (SHBG) and to a lesser extent, albumin.[2] |